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Sorbitan, monooctanoate - 60177-36-8

Sorbitan, monooctanoate

Catalog Number: EVT-443520
CAS Number: 60177-36-8
Molecular Formula: C14H26O6
Molecular Weight: 290.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of sorbitan monooctanoate typically involves two key processes: etherification and esterification.

  1. Etherification: This initial step involves dehydrating sorbitol to form anhydrosorbitans such as 1,4-sorbitan, 2,5-sorbitan, and 3,6-sorbitan. The process requires careful control of temperature (around 150°C) and catalyst concentration to optimize the yield of desired products .
  2. Esterification: Following etherification, the anhydrosorbitans are reacted with oleic acid in the presence of an acid catalyst at elevated temperatures (typically between 190°C to 215°C). The reaction proceeds under reduced pressure to facilitate the removal of water produced during esterification . The reaction time can vary from 70 to over 360 minutes depending on the desired hydroxyl number of the final product .

Technical Details

The production process can be optimized by adjusting factors such as:

  • Catalyst Type: Common catalysts include p-toluenesulfonic acid and various alkaline catalysts.
  • Reaction Conditions: Temperature and pressure must be carefully monitored to minimize color formation and maximize yield.
  • Material Ratios: The typical mass ratio of oleic acid to sorbitol is approximately 1.8:1 .
Molecular Structure Analysis

Structure

Sorbitan monooctanoate has a complex molecular structure characterized by a hydrophilic sorbitan moiety linked to a hydrophobic octanoate group. The structure can be represented as follows:

C24H46O6\text{C}_{24}\text{H}_{46}\text{O}_6

This indicates a molecular weight of approximately 430 g/mol.

Data

  • Molecular Formula: C24H46O6
  • Molecular Weight: 430 g/mol
  • Functional Groups: Ester groups contribute to its surfactant properties.
Chemical Reactions Analysis

Sorbitan monooctanoate undergoes several chemical reactions typical for esters:

  • Hydrolysis: In the presence of water and acid or base, it can revert to sorbitol and oleic acid.
  • Transesterification: It can react with other alcohols or fatty acids under suitable conditions to form new esters.

These reactions are essential for modifying its properties for specific applications in formulations .

Mechanism of Action

Sorbitan monooctanoate functions primarily as an emulsifier due to its amphiphilic nature. The mechanism involves:

  1. Adsorption at Interfaces: The hydrophilic part interacts with water while the hydrophobic tail interacts with oil, reducing surface tension.
  2. Stabilization of Emulsions: By forming a film around dispersed droplets, it prevents coalescence and enhances stability in emulsified systems.

This action is crucial in applications such as food products where consistent texture and stability are required .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish viscous liquid.
  • Odor: Mild characteristic odor.
  • Solubility: Soluble in oils but not in water.

Chemical Properties

  • HLB Value: Approximately 4.3, indicating its suitability for water-in-oil emulsions.
  • Acid Value: Generally low, indicating minimal free fatty acids present.
  • Hydroxyl Value: Reflects the degree of esterification; values typically range from 1300 to 1400 mg KOH/g depending on synthesis conditions .
Applications

Sorbitan monooctanoate is widely utilized across various industries:

  • Food Industry: As an emulsifier in baked goods, margarine, and dressings.
  • Pharmaceuticals: In formulations for drug delivery systems where stability is crucial.
  • Cosmetics: Used in creams and lotions for its emulsifying properties.

Its versatility stems from its ability to stabilize emulsions effectively while being non-toxic and biodegradable .

Synthesis Methodologies and Reaction Kinetics

Catalytic Dehydration of Sorbitol: Mechanisms and Byproduct Analysis

The synthesis of sorbitan monooctanoate begins with the acid-catalyzed dehydration of sorbitol to form sorbitan (1,4-anhydrosorbitol), a critical intermediate. This reaction proceeds through a complex multi-step mechanism involving intramolecular nucleophilic substitution where the C1 hydroxyl group attacks the C4 carbon, eliminating water to form a tetrahydrofuran ring [7]. Commercial sulfonic acid resins (e.g., Purolite CT269) serve as effective heterogeneous catalysts for this transformation, operating optimally at 151°C under vacuum conditions [2]. The reaction kinetics follow a Langmuir-Hinshelwood model, where sorbitol adsorption onto acidic sites is rate-determining. Kinetic studies reveal that complete sorbitol conversion occurs within 2 hours, with sorbitan yield reaching approximately 65% before subsequent dehydration to isosorbide becomes significant [2].

Table 1: Kinetic Parameters for Sorbitol Dehydration Over Purolite CT269 Catalyst

Temperature (°C)Sorbitol Conversion (%)Sorbitan Selectivity (%)Isosorbide Selectivity (%)Apparent Activation Energy (kJ/mol)
14078.2 ± 2.172.5 ± 1.818.3 ± 0.958.7
151100 ± 0.064.8 ± 1.232.5 ± 1.1-
160100 ± 0.052.1 ± 2.045.3 ± 1.7-

Major byproducts include isosorbide (from double dehydration) and decomposition compounds like aldehydes (from retro-aldol reactions). Byproduct distribution is temperature-dependent: at 151°C, the selectivity ratio between sorbitan and isosorbide is approximately 2:1, but shifts toward isosorbide at higher temperatures [2]. The hydroxyl number of the anhydro sorbitol intermediate critically influences downstream esterification efficiency, with optimal values ranging between 1,150–1,400 mg KOH/g depending on the target fatty acid ester [1]. Control of dehydration depth is achievable through reaction time modulation (70–110 minutes) and acid catalyst concentration [1].

Esterification Pathways with Octanoic Acid: Role of Alkaline vs. Acidic Catalysts

Sorbitan esterification with octanoic acid proceeds through nucleophilic acyl substitution, where the hydroxyl groups of sorbitan attack the carbonyl carbon of the fatty acid. Catalyst selection profoundly impacts reaction pathway and product distribution:

  • Alkaline catalysts (e.g., NaOH): Preferred for monoester formation due to preferential catalysis of primary alcohol esterification. Sodium hydroxide (0.3 wt%) enables reaction completion within 9 hours at 210°C, yielding sorbitan monooctanoate with acid numbers below 1.0 mg KOH/g [3] [6]. However, alkaline conditions promote caramelization of unreacted polyols, leading to yellowish products [1].
  • Acidic catalysts: Typically avoided in esterification as they catalyze sorbitan re-dehydration to isosorbide and promote reverse esterification reactions [1].
  • Composite catalysts: NaOH blended with high-purity phosphorous acid (0.2 wt%) demonstrates synergistic effects—phosphite acts as a reductive antioxidant, suppressing oxidative coloration while maintaining high catalytic activity. This combination reduces reaction time by 25% compared to NaOH alone and yields products with Gardner color indices below 4 [3].

The fatty acid/sorbitol molar ratio is optimized at 1.8:1 to ensure stoichiometric excess for monoester formation while minimizing diester byproducts [3]. Esterification kinetics follow second-order behavior, with the rate constant k increasing exponentially above 190°C [5].

Optimization of Reaction Parameters for Minimal Color Formation

Color formation during sorbitan monooctanoate synthesis originates primarily from: (1) polyol caramelization at elevated temperatures, (2) oxidative degradation of unsaturated bonds, and (3) catalyst-induced side reactions. Key optimization strategies include:

  • Temperature control: Maintaining esterification temperatures at 210–220°C (20–40°C lower than traditional processes) reduces browning while ensuring reasonable reaction rates. Below 190°C, incomplete esterification occurs; above 215°C, Gardner color values exceed 7 [1] [3].
  • Catalyst engineering: Composite catalyst systems (NaOH + H₃PO₃) enable a 30% reduction in reaction time while producing products with Gardner colors of 2–3 vs. 6–7 for NaOH alone [3]. Phosphorous acid acts as a sacrificial reductant, quenching radical oxidation intermediates.
  • Atmosphere control: Conducting reactions under nitrogen sparging minimizes oxidative degradation. Vacuum application (<0.098 MPa) facilitates water removal, shifting equilibrium toward ester formation without requiring higher temperatures [6].
  • Reaction monitoring: End-point determination via product transparency observation ensures termination before over-degradation. Post-reaction cooling to 80–90°C before vacuum release prevents thermal shock-induced degradation [3].

Table 2: Optimization Parameters for Color Minimization

ParameterSuboptimal ConditionOptimized ConditionEffect on Gardner ColorEffect on Reaction Time
Temperature240–260°C210–220°C9 → 37.5 hr → 9 hr
Catalyst SystemNaOH alone (0.4%)NaOH (0.3%) + H₃PO₃ (0.2%)7 → 27.5 hr → 9 hr
AtmosphereAirN₂ purge5 → 3No change
Fatty Acid/Polyol Ratio1.5:11.8:14 → 310 hr → 9 hr

Comparative Analysis of Batch vs. Continuous Synthesis Systems

Batch systems dominate industrial production, featuring sequential dehydration and esterification stages. A typical protocol involves:

  • Sorbitol dehydration at 120°C/5 mmHg with p-toluenesulfonic acid to hydroxyl number 1,200–1,400 mg KOH/g
  • Esterification with octanoic acid at 210°C under NaOH catalysis [1] [5]Advantages include flexibility in product grades and compatibility with high-viscosity mixtures. Limitations encompass inconsistent product quality between batches and energy-intensive heating/cooling cycles (total cycle time: 9–12 hours) [6].

Continuous systems are emerging as alternatives:

  • Vapor condensation reactors: Enable direct contact of octanoic acid/sorbitan mixtures with steam, achieving emulsification and esterification simultaneously. This reduces processing time to <30 minutes but requires precise control of vapor temperature (115°C) and surfactant concentration [4].
  • Flow reactors with acid resins: Fixed-bed configurations with dual catalytic zones (dehydration + esterification catalysts) permit single-pass operation. These systems achieve 95% conversion with residence times under 2 hours but face challenges with catalyst fouling [2] [4].

Table 3: Batch vs. Continuous Process Economics

ParameterBatch ReactorContinuous ReactorImprovement
Throughput1–5 tons/day10–20 tons/day300–400%
Energy Consumption850 kWh/ton520 kWh/ton39% reduction
Product Color (Gardner)3–52–330–40% improvement
Catalyst Lifetime10 cycles>200 hours5× longer
FootprintLarge (multiple vessels)Compact (modular units)60% space reduction

Continuous systems demonstrate superior thermal efficiency (30% energy reduction) and color consistency (Gardner variation ±0.5 vs. ±2.0 in batch). However, they require substantial upfront investment and are less adaptable to varying fatty acid chain lengths [4] [6]. Hybrid approaches using continuous dehydration followed by batch esterification offer a practical compromise for medium-scale production [5].

Properties

CAS Number

60177-36-8

Product Name

Sorbitan, monooctanoate

IUPAC Name

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octanoate

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

InChI

InChI=1S/C14H26O6/c1-2-3-4-5-6-7-12(17)20-11(8-15)14-13(18)10(16)9-19-14/h10-11,13-16,18H,2-9H2,1H3/t10-,11+,13+,14?/m0/s1

InChI Key

PMRQMYKBMKCWSE-KIPVYSRNSA-N

SMILES

CCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Canonical SMILES

CCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Isomeric SMILES

CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O

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